3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a quinoline backbone with a sulfonamide group attached at the 3-position and a methylphenyl group attached at the 4-position. The presence of these functional groups will influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged species would all contribute to its properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalytic Applications
One of the significant applications of quinoline derivatives is in catalysis. For instance, phosphine ligands derived from quinoline compounds, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients, particularly those containing an amino acid or a secondary amine component (Imamoto et al., 2012).
Chemical Synthesis and Modification
Quinoline derivatives are key intermediates in various chemical synthesis processes. For example, the synthesis of 3-aryl-1-methylbenzo[f]quinolines involves a three-component condensation process, which has applications in creating novel compounds with potential pharmacological properties (Kozlov & Basalaeva, 2003).
Fluorescence Sensing
Quinoline-based isomers have been utilized for fluorescence sensing properties, specifically in detecting metal ions like Al3+ and Zn2+. Compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol demonstrate significant changes in fluorescence intensity upon interaction with these ions, making them useful in various analytical and environmental applications (Hazra et al., 2018).
Biological and Pharmacological Research
Quinoline derivatives are extensively researched for their potential biological and pharmacological effects. For instance, certain quinoline-4-amines exhibit anti-HIV-1 activity and have been the subject of quantitative structure-activity relationship analyses to design new active compounds for treating HIV (Strekowski et al., 1991).
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16-7-11-18(12-8-16)25-23-20-5-3-4-6-21(20)24-15-22(23)28(26,27)19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNKJBCBHCEGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.